5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
Description
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-[(2-trifluoromethylphenyl)methoxy]phenyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and metabolic stability. The trifluoromethyl group on the benzyl moiety enhances lipophilicity and may influence binding interactions in biological systems . This compound is structurally related to several pharmacologically active oxadiazole derivatives, which are known for antimicrobial, antifungal, and anticancer activities .
Properties
Molecular Formula |
C16H11F3N2O3 |
|---|---|
Molecular Weight |
336.26 g/mol |
IUPAC Name |
5-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)13-4-2-1-3-11(13)9-23-12-7-5-10(6-8-12)14-20-21-15(22)24-14/h1-8H,9H2,(H,21,22) |
InChI Key |
OHXXGWCFCDNPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=O)O3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides with Carbonyl or Related Reagents
A common approach to 1,3,4-oxadiazoles involves reacting acylhydrazides with carboxylic acids, acid chlorides, or esters under dehydrating conditions to induce ring closure. For example, refluxing acylhydrazides with acetic anhydride or other dehydrating agents can yield 2,5-disubstituted 1,3,4-oxadiazoles with good yields.
Oxidative Annulation Using Aerobic Oxidation
Recent advances demonstrate aerobic oxidation of acylhydrazides in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) and molecular oxygen to form 2-imino-1,3,4-oxadiazolines, which can be further transformed into oxadiazoles. This method offers broad substrate scope and functional group tolerance, which is beneficial for complex molecules bearing trifluoromethyl and ether substituents.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Reactants | Acylhydrazides + Isothiocyanates | Formation of 2-imino-1,3,4-oxadiazolines |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Facilitates aerobic oxidation and annulation |
| Oxidant | Molecular oxygen (air) | Mild, selective oxidation |
| Temperature | Ambient to moderate heating | High yields, broad substrate tolerance |
| Scale | Milligram to gram scale | Scalable synthesis |
Representative Synthetic Route Proposal for the Target Compound
Based on literature precedents, a plausible synthetic route involves the following steps:
Synthesis of 4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic acid or its derivative:
- Perform Williamson ether synthesis between 4-hydroxybenzoic acid or its ester and 2-(trifluoromethyl)benzyl bromide.
-
- React the benzoic acid derivative with hydrazine hydrate to form the corresponding acylhydrazide.
Cyclization to 1,3,4-oxadiazole:
- Cyclize the acylhydrazide under dehydrating conditions (e.g., reflux with acetic anhydride) to form the oxadiazole ring.
Purification and characterization:
- Purify the product by recrystallization or chromatography.
- Characterize by IR, NMR, and mass spectrometry to confirm structure.
Analytical Data and Characterization
Although no direct literature data for this exact compound is available, related oxadiazole derivatives show characteristic spectroscopic signatures:
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications:
Biology: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its stability and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl rings or modifications to the oxadiazole core. Key examples include:
Physicochemical Properties
Lipophilicity and Solubility
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across biological membranes.
- Analogs with polar substituents (e.g., -OH in CAS 202821-81-6 ) exhibit reduced logP (~2.8) but improved aqueous solubility.
- Methoxy-substituted derivatives (e.g., CAS 114333-42-5 ) balance lipophilicity (logP ~2.9) and solubility due to moderate polarity.
Thermal Stability
- Oxadiazoles generally display high thermal stability. The target compound’s melting point (unreported) is expected to align with analogs such as CAS 65808-74-4 (mp 148–150°C) .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar oxadiazoles (e.g., 3-acetyl-5-(3-chloro-benzo[b]thiophen-2-yl)-2-phenyl derivatives) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Analog CAS 202821-81-6 : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
- Analog CAS 202823-22-1 : Simpler structure with weaker activity (MIC >64 µg/mL for Gram-negative bacteria) .
Antifungal and Antiangiogenic Potential
Biological Activity
The compound 5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one (referred to as Compound A ) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₅F₃N₂O₂
- Molecular Weight : 348.32 g/mol
- CAS Number : 13406-29-6
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Biological Activities
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives possess notable antimicrobial properties. Compound A has shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of oxadiazoles, it was found that derivatives with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
Oxadiazole derivatives have been investigated for their anticancer properties. Compound A was assessed in vitro against several cancer cell lines. Preliminary results indicated that it inhibited cell proliferation with an IC50 value of approximately 15 µM in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent .
3. Anticonvulsant Activity
A study focusing on the anticonvulsant potential of substituted oxadiazoles reported that compounds with similar structures to Compound A demonstrated significant activity in various seizure models . This suggests that Compound A may also exhibit anticonvulsant effects, warranting further investigation.
The biological activities of Compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Oxadiazoles often interfere with key enzymatic pathways in pathogens or cancer cells, leading to cell death or inhibition of growth.
- Interaction with DNA/RNA : Some studies suggest that oxadiazole derivatives can bind to DNA or RNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Compound A may affect various signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized phenyl precursors. Key steps include:
- Coupling reactions to introduce the trifluoromethylbenzyl ether group.
- Cyclization using dehydrating agents (e.g., POCl₃ or acetic anhydride) to form the oxadiazolone ring .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates effectively .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
Critical parameters include:
- Temperature: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Catalysts: Use Lewis acids (e.g., ZnCl₂) to accelerate etherification steps .
Data Table 1: Optimization Variables and Outcomes
| Parameter | Optimal Range | Yield Improvement | Reference |
|---|---|---|---|
| Temperature | 60–80°C | ~15% | |
| Solvent (DMF) | Anhydrous | ~20% | |
| Catalyst (ZnCl₂) | 0.1–0.3 equiv | ~10% |
Basic: What analytical techniques confirm purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and ring integrity.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) with C18 columns and UV detection .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight .
Advanced: How can X-ray crystallography resolve structural ambiguities?
Answer:
- Single-Crystal Growth: Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
- Data Collection: Employ synchrotron radiation for high-resolution (<1.0 Å) structures.
- Analysis: Compare experimental bond lengths/angles with DFT-calculated geometries to validate tautomeric forms .
Example: A related oxadiazole derivative showed a 0.008 Å mean deviation in C–C bond lengths via X-ray .
Basic: What in vitro assays screen for biological activity?
Answer:
- Enzyme Inhibition: Test against kinases or phosphodiesterases using fluorogenic substrates .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Methodological Tip: Include positive controls (e.g., staurosporine) to validate assay sensitivity .
Advanced: How to design in vivo pharmacokinetic studies?
Answer:
- Dosing: Administer via intravenous (IV) and oral routes to compare bioavailability.
- Sampling: Collect plasma at intervals (0.5, 2, 6, 24 h) for LC-MS/MS quantification .
- Metabolite Identification: Use hepatocyte incubations to map phase I/II metabolism .
Safety Consideration: Refer to GHS Category 4 toxicity (oral LD₅₀ > 300 mg/kg) for dosing limits .
Basic: What safety protocols are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319) .
- Ventilation: Use fume hoods when handling powders to prevent inhalation (H335) .
- First Aid: Immediate rinsing with water for 15 minutes upon exposure .
Advanced: How to resolve contradictions in biological activity data?
Answer:
- Source Analysis: Compare synthetic routes—impurities (e.g., unreacted intermediates) may skew results .
- Assay Variability: Standardize cell lines (e.g., ATCC-certified) and incubation conditions .
- Structural Confirmation: Re-analyze active batches via XRD to rule out polymorphic interference .
Advanced: What environmental fate studies are relevant?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
